![molecular formula C18H14N2Na2O8S2 B15144722 disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves an azo coupling reaction. The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, which is then coupled with 6-hydroxy-2-naphthalene sulfonic acid . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a red powder or granules, which are then purified and standardized for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate primarily undergoes azo coupling reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles. The compound is relatively stable under normal conditions but can be reduced to its corresponding amines under strong reducing conditions .
Common Reagents and Conditions
Azo Coupling: Requires diazonium salts and phenolic compounds under acidic conditions.
Substitution Reactions: Involves nucleophiles such as hydroxide ions or amines.
Reduction: Utilizes reducing agents like sodium dithionite or zinc in acidic conditions.
Major Products Formed
Azo Coupling: Produces azo dyes with varying substituents.
Substitution Reactions: Results in substituted azo compounds.
Reduction: Yields aromatic amines.
Scientific Research Applications
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic marker.
Industry: Widely used as a colorant in food, cosmetics, and pharmaceuticals .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light in the visible spectrum, imparting a red color to the substances it is added to. The molecular structure allows for the formation of stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and other biomolecules, making it useful in various staining and diagnostic applications .
Comparison with Similar Compounds
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts a distinct red color. Similar compounds include:
Tartrazine (FD&C Yellow No. 5): A yellow azo dye used in similar applications.
Sunset Yellow FCF (FD&C Yellow No. 6): Another azo dye with an orange color.
Amaranth (FD&C Red No. 2): A red azo dye with different substituents
These compounds share similar synthetic routes and applications but differ in their color properties and specific molecular structures.
Properties
Molecular Formula |
C18H14N2Na2O8S2 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
CEZCCHQBSQPRMU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
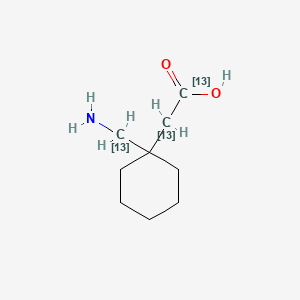



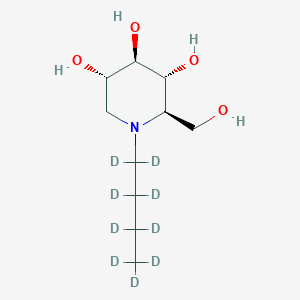
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
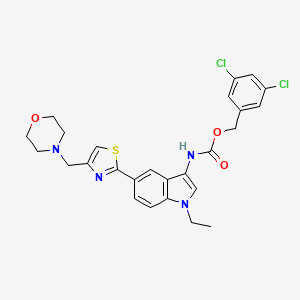
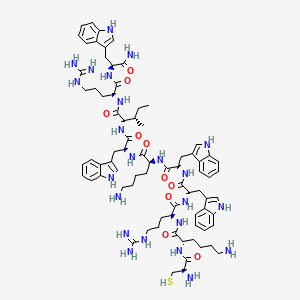
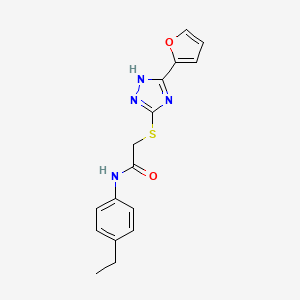
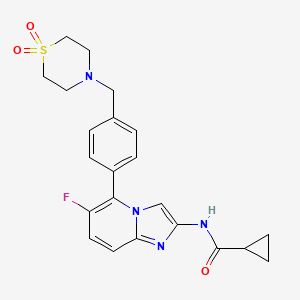
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)

